molecular formula C15H16N4O4S B2773213 2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 1795299-85-2

2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No. B2773213
CAS RN: 1795299-85-2
M. Wt: 348.38
InChI Key: RIPFTDGQVGRFBG-UHFFFAOYSA-N
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Description

The compound “2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . For instance, a series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized by using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthesis of PP derivatives has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature . For example, the pyrazolo[3,4-d]pyrimidines have been synthesized by a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest. These novel CDK2 inhibitors were synthesized and evaluated for their anti-proliferative effects. Notably, most of these compounds demonstrated superior cytotoxic activity against cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM. Additionally, they exhibited moderate activity against HepG-2 cells. Compound 14 and 15 stood out as the most potent, with IC50 values of 45 nM and 6 nM against MCF-7 and HCT-116, respectively. Enzymatic inhibitory activity against CDK2/cyclin A2 was also observed .

TSPO PET Ligand Development

The compound has been investigated as a potential ligand for the translocator protein (TSPO) in positron emission tomography (PET) imaging. TSPO is associated with neuroinflammation and has implications in neurodegenerative diseases. The synthesis and evaluation of 2-(7-butyl-2-(4-(2-[18F]fluoroethoxy)phenyl)-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide as a TSPO PET ligand have been explored .

Chemical Biology and Target Identification

Researchers can explore the compound’s interactions with cellular proteins, receptors, and enzymes. Identifying specific targets and understanding their roles can guide further investigations.

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.

Mode of Action

Related compounds have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest . This inhibition is likely achieved through the compound binding to the active site of the enzyme, preventing it from phosphorylating its substrates.

Biochemical Pathways

Inhibition of cdk2 would primarily impact the cell cycle, particularly the transition from the g1 phase to the s phase . This could result in cell cycle arrest and potentially induce apoptosis.

Result of Action

If it does indeed inhibit cdk2, it could potentially lead to cell cycle arrest and apoptosis . This could be particularly useful in the context of cancer treatment, where uncontrolled cell proliferation is a key issue.

Future Directions

The future directions for research on “2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . The development of new synthetic routes and applications of these compounds could also be a focus of future research .

properties

IUPAC Name

2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-10-6-15-16-8-11(9-19(15)17-10)18-24(20,21)14-7-12(22-2)4-5-13(14)23-3/h4-9,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPFTDGQVGRFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

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